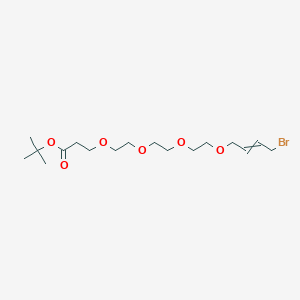![molecular formula C36H54ClCrN2O2- B1143170 Chlorure de [(1R,2R)-(-)-[1,2-cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidène)]chrome(III)] CAS No. 164931-83-3](/img/structure/B1143170.png)
Chlorure de [(1R,2R)-(-)-[1,2-cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidène)]chrome(III)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a useful research compound. Its molecular formula is C36H54ClCrN2O2- and its molecular weight is 634.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Réactions de Diels-Alder et de Diels-Alder hétéro asymétriques Ce composé sert de précatalyseur pour les réactions de Diels-Alder et de Diels-Alder hétéro asymétriques {svg_1}. Ces réactions sont importantes dans la synthèse de composés cycliques, qui ont de nombreuses applications dans les produits pharmaceutiques et la science des matériaux.
Copolymérisation de CO2 et d'époxydes
Il agit comme un catalyseur pour la copolymérisation de CO2 et d'époxydes {svg_2}. Ce processus est crucial dans la production de polycarbonates, qui sont utilisés dans une variété d'applications, y compris la fabrication de disques compacts, de lunettes et de verre pare-balles.
Alkylation énantiosélective des énolates de tributylétain
Le composé est utilisé comme catalyseur pour l'alkylation énantiosélective des énolates de tributylétain {svg_3}. Cette réaction est une étape clé dans la synthèse de nombreuses molécules biologiquement actives, y compris les produits pharmaceutiques et les produits naturels.
Ouverture de cycle asymétrique des méso-époxydes
Il est utilisé comme catalyseur pour l'ouverture de cycle asymétrique des méso-époxydes {svg_4}. Cette réaction est un outil puissant dans la synthèse d'une large gamme de composés chiraux, qui sont importants dans l'industrie pharmaceutique.
Résolution cinétique des époxydes terminaux
Le composé est utilisé pour la résolution cinétique des époxydes terminaux {svg_5}. Ce processus est important dans la production d'époxydes énantiomériquement purs, qui sont des intermédiaires précieux dans la synthèse d'une variété de composés organiques.
Catalyseur pour la chimie industrielle
Le composé est utilisé en chimie industrielle comme catalyseur {svg_6}.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . It acts as a catalyst in these reactions, facilitating the conversion of these compounds.
Mode of Action
The compound interacts with its targets by acting as a catalyst . It facilitates the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . This interaction leads to changes in the structure of the target compounds, enabling further reactions to take place.
Biochemical Pathways
The compound affects the epoxide biochemical pathway . By catalyzing the ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides, it influences the downstream effects of these reactions . These effects can include the formation of new compounds, which can have various roles in biochemical processes.
Result of Action
The molecular effect of the compound’s action is the transformation of meso-epoxides and terminal epoxides into different compounds through asymmetric ring-opening and kinetic resolution . On a cellular level, these transformations can lead to various effects, depending on the specific compounds produced and their roles in cellular processes.
Analyse Biochimique
Biochemical Properties
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with enzymes such as epoxide hydrolases and Diels-Alderases, facilitating the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . The compound also engages with proteins involved in the copolymerization of carbon dioxide and epoxides, enhancing the efficiency of these reactions . These interactions are typically characterized by the formation of transient complexes, where the chromium center coordinates with the substrate, leading to the desired enantioselective transformation.
Cellular Effects
The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can affect cellular proliferation and apoptosis, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects through several mechanisms. The chromium center of the compound binds to specific sites on enzymes and substrates, facilitating catalytic reactions . This binding often involves coordination with nitrogen and oxygen atoms, stabilizing the transition state and lowering the activation energy of the reaction. The compound can also act as an enzyme inhibitor or activator, depending on the context, by altering the enzyme’s conformation and activity . These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can change over time. The compound is relatively stable, with a high melting point and resistance to degradation under standard conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its catalytic activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve oxidative stress response . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and then reverse at higher concentrations . These findings highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production, detoxification processes, and biosynthetic pathways.
Transport and Distribution
Within cells and tissues, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other serum proteins, facilitating its distribution throughout the body . Its localization within cells is influenced by its affinity for specific organelles, such as the mitochondria and endoplasmic reticulum . These interactions can affect the compound’s accumulation and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is critical for its activity. The compound is often found in the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production . It can also localize to the endoplasmic reticulum, affecting protein folding and stress response pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function and activity within the cell .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride involves the condensation reaction between cyclohexanediamine and 3,5-di-t-butylsalicylaldehyde, followed by complexation with chromium(III) chloride.", "Starting Materials": [ "Cyclohexanediamine", "3,5-di-t-butylsalicylaldehyde", "Chromium(III) chloride" ], "Reaction": [ "Step 1: Dissolve cyclohexanediamine in a solvent such as ethanol or methanol.", "Step 2: Add 3,5-di-t-butylsalicylaldehyde to the solution and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with the solvent to obtain the Schiff base ligand.", "Step 4: Dissolve the Schiff base ligand in a solvent such as dichloromethane or chloroform.", "Step 5: Add chromium(III) chloride to the solution and stir at room temperature for several hours.", "Step 6: Filter the resulting precipitate and wash with the solvent to obtain the final product, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride." ] } | |
| 164931-83-3 | |
Formule moléculaire |
C36H54ClCrN2O2- |
Poids moléculaire |
634.3 g/mol |
Nom IUPAC |
chromium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride |
InChI |
InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |
Clé InChI |
URIXSIRVKMNVQX-SEILFYAJSA-M |
SMILES isomérique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
Origine du produit |
United States |
Q1: What are the key applications of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in organic synthesis?
A1: (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride serves as a versatile catalyst or reagent in a variety of asymmetric transformations. [] While the provided research paper focuses on the compound's characterization, its utility in asymmetric synthesis is well-documented in scientific literature. Researchers utilize its chiral environment to facilitate enantioselective reactions, leading to the formation of chiral molecules with high stereoselectivity. These reactions are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, where the production of enantiomerically pure compounds is often essential.
Q2: What are the safety considerations associated with handling (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride?
A2: The provided research highlights that (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is harmful if inhaled, swallowed, or comes into contact with skin. [] Therefore, appropriate personal protective equipment, including gloves, protective clothing, eye protection, and face protection, must be worn when handling this compound. It is essential to handle it in well-ventilated areas to minimize the risk of inhalation. Additionally, the compound should be stored away from strong oxidizing agents to prevent hazardous decomposition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


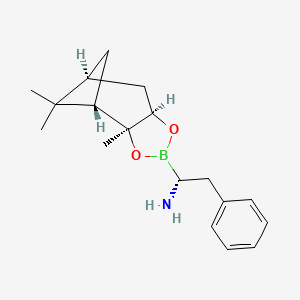
![L-Aspartic acid, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, 4-[1-[[(1,1-dimethyleth](/img/no-structure.png)
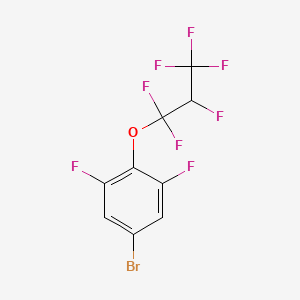
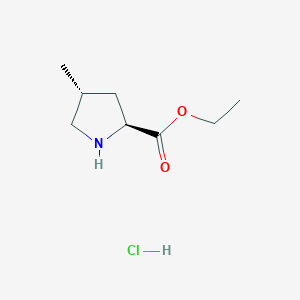
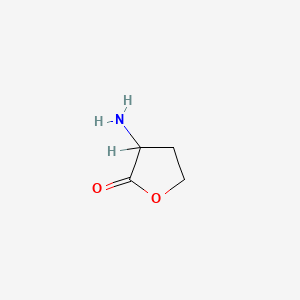
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)
![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)
![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)

